8-[4-(4-Propan-2-ylphenoxy)butoxy]quinoline
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Overview
Description
8-[4-(4-Propan-2-ylphenoxy)butoxy]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-Propan-2-ylphenoxy)butoxy]quinoline typically involves the following steps:
Preparation of 4-(4-Propan-2-ylphenoxy)butanol: This intermediate can be synthesized by reacting 4-isopropylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
Formation of this compound: The intermediate 4-(4-Propan-2-ylphenoxy)butanol is then reacted with 8-hydroxyquinoline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[4-(4-Propan-2-ylphenoxy)butoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry
In chemistry, 8-[4-(4-Propan-2-ylphenoxy)butoxy]quinoline is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new drugs for the treatment of various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 8-[4-(4-Propan-2-ylphenoxy)butoxy]quinoline involves its interaction with specific molecular targets. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-[4-(3-Isopropylphenoxy)butoxy]quinoline
- 8-[4-(4-Isopropylphenoxy)butoxy]quinoline
Comparison
Compared to similar compounds, 8-[4-(4-Propan-2-ylphenoxy)butoxy]quinoline may exhibit unique properties due to the specific positioning of the propan-2-yl group. This can influence its chemical reactivity, biological activity, and potential applications. The presence of the butoxy and quinoline moieties also contributes to its distinct characteristics.
Properties
IUPAC Name |
8-[4-(4-propan-2-ylphenoxy)butoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-17(2)18-10-12-20(13-11-18)24-15-3-4-16-25-21-9-5-7-19-8-6-14-23-22(19)21/h5-14,17H,3-4,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFGKMVVWAPVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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